molecular formula C14H19BrF3N3O2 B1404075 tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1449117-75-2

tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B1404075
M. Wt: 398.22 g/mol
InChI Key: SMMIWYRZILPSNV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The trifluoromethyl group is often used in drug design to improve stability and lipophilicity. The pyrazole ring is a component of many biologically active compounds, including some drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. The piperidine ring could undergo reactions typical of amines, while the trifluoromethyl group could participate in various organofluorine reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is notably utilized as an intermediate in the synthesis of various biologically active compounds. A prominent example is its role in the production of crizotinib, an anticancer drug. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and achieves a significant total yield of 49.9% (Kong et al., 2016).

Structural Studies and Reaction Dynamics

The compound has been the subject of structural studies to understand its chemical properties better. For instance, the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate with methylhydrazine was explored, revealing insights into the dihedral angles formed between the pyrazole and piperidine rings, contributing to the understanding of its structural dynamics (Richter et al., 2009).

Application in Regioselective Synthesis

The compound also plays a critical role in the regioselective synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. Different reaction media yield varying forms of trifluoromethylpyrazoles, showcasing the versatility and utility of this compound in producing specific chemical structures with high regioselectivity (Martins et al., 2012).

Role in Developing Small Molecule Anticancer Drugs

Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is significant as an intermediate for small molecule anticancer drugs. The high yield synthetic method developed for this compound emphasizes its potential in ongoing cancer drug development (Zhang et al., 2018).

Future Directions

The future research directions for this compound could be quite varied, depending on its biological activity and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

tert-butyl 4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrF3N3O2/c1-13(2,3)23-12(22)20-6-4-9(5-7-20)21-8-10(15)11(19-21)14(16,17)18/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIWYRZILPSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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